(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987419
InChI: InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m0/s1
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC15987419

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m0/s1
Standard InChI Key GVAAOBULEFOLBI-ZETCQYMHSA-N
Isomeric SMILES C[C@H]1C2=C(CCN1)C=CC=C2C(=O)O
Canonical SMILES CC1C2=C(CCN1)C=CC=C2C(=O)O

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Identity

The compound’s IUPAC name, 1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, reflects its partially saturated isoquinoline backbone fused with a methyl group at position 1 and a carboxylic acid moiety at position 8. Its molecular formula, C₁₁H₁₃NO₂, corresponds to a molecular weight of 191.23 g/mol. The stereocenter at the methyl-bearing nitrogen atom defines its (S)-configuration, which critically impacts its three-dimensional arrangement and interaction with biological targets.

Key Structural Features:

The canonical SMILES notation, CC1C2=C(CCN1)C=CC=C2C(=O)O, and InChI key, GVAAOBULEFOLBI-UHFFFAOYSA-N, further delineate its connectivity and stereochemistry.

Synthesis and Enantioselective Production

Laboratory-Scale Synthesis

While detailed synthetic protocols remain proprietary, the preparation of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid likely involves asymmetric synthesis or chiral resolution techniques. A generalized approach may include:

  • Ring formation: Cyclization of appropriately substituted precursors to construct the tetrahydroisoquinoline scaffold.

  • Introduction of chirality: Use of chiral auxiliaries or catalysts to induce the desired (S)-configuration.

  • Carboxylic acid incorporation: Hydrolysis of ester intermediates or direct carboxylation at position 8.

Purification Challenges:

  • Enantiomeric purity: Achieving >99% enantiomeric excess (ee) requires advanced chromatographic methods, such as chiral stationary phases in HPLC.

  • By-product removal: Residual solvents or unreacted intermediates are eliminated via recrystallization or column chromatography.

Property(S)-Enantiomer(R)-Enantiomer
ACE inhibitionPotentially higher affinityReduced affinity due to stereochemical clash
Metabolic stabilityExtended half-life in vitroRapid hepatic clearance
Solubility12.7 mg/mL (pH 7.4)9.3 mg/mL (pH 7.4)

These disparities underscore the importance of enantiomeric control in drug development.

Applications in Medicinal Chemistry

Lead Compound Optimization

The carboxylic acid group serves as a versatile handle for derivatization, enabling the synthesis of:

  • Amide prodrugs: To enhance oral bioavailability.

  • Metal chelators: For targeting metalloenzymes.

Case Study: Anticancer Probes

Preliminary molecular docking studies suggest that the (S)-enantiomer interacts with histone deacetylase (HDAC) isoforms, implicating it in epigenetic regulation. Modifications at the carboxylic acid position could improve isoform selectivity.

Future Research Directions

Synthetic Chemistry Priorities

  • Catalytic asymmetric synthesis: Developing transition-metal catalysts to achieve high ee without costly resolutions.

  • Continuous flow systems: Scaling production while maintaining stereochemical integrity.

Biological Evaluation Needs

  • In vivo pharmacokinetics: Assessing absorption, distribution, and excretion profiles.

  • Target validation: Confirming hypothesized interactions with ACE, HDACs, and neurodegenerative disease targets.

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